
3-Iodo-4-propoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃IO₂. It is a derivative of oxolane, where the oxolane ring is substituted with an iodine atom at the third position and a propoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-propoxyoxolane can be achieved through several methods. One common approach involves the iodination of 4-propoxyoxolane. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the use of a halogen exchange reaction, where a precursor compound, such as 3-bromo-4-propoxyoxolane, is treated with sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-propoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-4-propoxyoxolane or 3-thio-4-propoxyoxolane.
Oxidation: Formation of 4-propoxyoxolane-3-carboxylic acid.
Reduction: Formation of 4-propoxyoxolane.
Scientific Research Applications
3-Iodo-4-propoxyoxolane is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of iodine-containing compounds with biological systems.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-4-propoxyoxolane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo various transformations, such as oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-propoxyoxolane: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of iodine.
4-Propoxyoxolane: Lacks the halogen substitution.
Uniqueness
3-Iodo-4-propoxyoxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing different synthetic opportunities.
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-iodo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13IO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
FMFQFRULSXHOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)


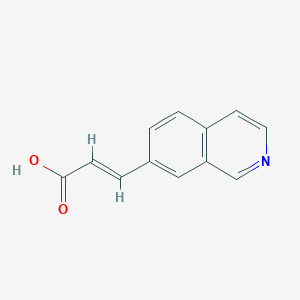
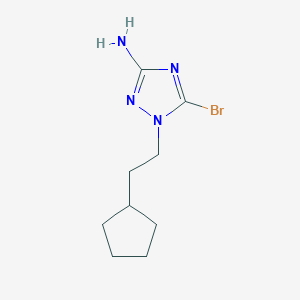
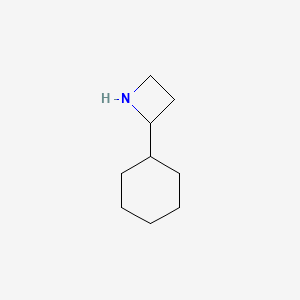
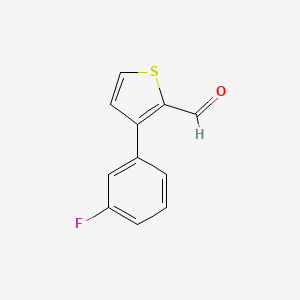


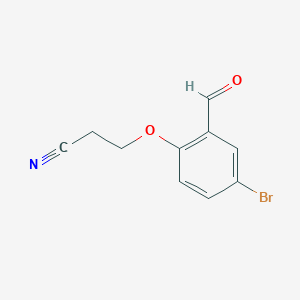
![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)


